Z944, also known as Ulixacaltamide, is a synthetically derived organic compound that acts as a selective antagonist of T-type calcium channels. [, , , , , , ] These channels play a critical role in regulating neuronal excitability and are implicated in various physiological processes. Z944 exhibits a high degree of selectivity for T-type channels, particularly the Cav3.2 subtype, compared to other voltage-gated ion channels. [, , , , ] Its use in scientific research focuses on understanding the role of T-type calcium channels in various neurological and physiological processes, and exploring its potential as a therapeutic target for conditions such as epilepsy, pain, and cognitive disorders. [, , , , , , , , , , , , , , , ]
Z944 exerts its effects by selectively binding to and blocking T-type calcium channels, primarily the Cav3.2 subtype. [, , , , , , ] These channels are low-voltage-activated calcium channels that contribute to neuronal excitability by lowering the threshold for action potential generation. [] By blocking these channels, Z944 inhibits neuronal burst firing and reduces neuronal hyperexcitability. [, ] This mechanism is thought to underlie its potential therapeutic effects in conditions like epilepsy, pain, and cognitive disorders, where aberrant neuronal activity is implicated. [, , , , , , , , , , , , , , , ] Studies using electrophysiological techniques have demonstrated Z944's ability to attenuate T-type calcium currents in various neuronal populations, including thalamic neurons and dorsal root ganglion neurons. [, , , ]
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6